molecular formula C11H18N4O B5723702 3-cyclohexyl-N-4H-1,2,4-triazol-3-ylpropanamide

3-cyclohexyl-N-4H-1,2,4-triazol-3-ylpropanamide

Cat. No. B5723702
M. Wt: 222.29 g/mol
InChI Key: UZEDCSMOVBZQDH-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-4H-1,2,4-triazol-3-ylpropanamide is part of the triazole family, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The interest in triazole derivatives stems from their structural similarity to the peptide link, which makes them valuable in drug discovery and development.

Synthesis Analysis

The synthesis of triazole derivatives often involves the utilization of cycloaddition reactions, such as the Huisgen cycloaddition, which is a cornerstone method for synthesizing 1,2,4-triazoles. For example, the synthesis of N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate demonstrates the use of NMR, IR, and X-ray crystallography for characterization, emphasizing the role of density functional theory (DFT) in predicting molecular geometry and properties (Orek, Koparir, & Koparır, 2012).

Molecular Structure Analysis

Detailed molecular structure analysis, including X-ray diffraction and spectroscopic methods, is crucial for understanding the configuration and conformation of triazole compounds. Such analyses reveal the planarity or non-planarity of the triazole ring and its substituents, as well as the presence of hydrogen bonding and other intermolecular interactions that influence the compound's stability and reactivity.

Chemical Reactions and Properties

Triazole derivatives undergo a variety of chemical reactions, including cycloadditions, substitutions, and transformations, which can be exploited to introduce functional groups or to modify the ring system. These reactions are influenced by the electronic and steric properties of the substituents on the triazole ring.

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. These properties are essential for determining the compound's suitability for specific applications, including its potential use in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of triazole derivatives, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are determined by the nature of the substituents on the triazole ring. Understanding these properties is vital for the design of triazole-based compounds with desired biological or chemical activities.

properties

IUPAC Name

3-cyclohexyl-N-(1H-1,2,4-triazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c16-10(14-11-12-8-13-15-11)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEDCSMOVBZQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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